An In-Depth Technical Guide to the Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate Scaffold: A Cornerstone for Modern Drug Discovery
An In-Depth Technical Guide to the Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate Scaffold: A Cornerstone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced specificity and efficacy is a central challenge in medicinal chemistry. In this pursuit, the design and synthesis of rigid, three-dimensional molecular scaffolds have become paramount. Among these, the hexahydropyrrolo[3,4-b]pyrrole core has emerged as a privileged structure, particularly in the development of kinase inhibitors and central nervous system (CNS) agents. This technical guide provides a comprehensive overview of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and its closely related analogs, detailing its synthesis, chemical properties, and critical role as a versatile building block in contemporary drug discovery.
The Hexahydropyrrolo[3,4-b]pyrrole Scaffold: A Privileged Framework
The hexahydropyrrolo[3,4-b]pyrrole ring system is a bicyclic diamine that offers a rigid, conformationally constrained framework. This rigidity is highly advantageous in drug design as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The presence of two nitrogen atoms at key positions allows for diverse functionalization, enabling the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties.
Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, with the chemical formula C9H16N2O2 and CAS number 132414-79-0, is a key intermediate in the synthesis of various complex molecules.[1] The ethyl carboxylate group serves as a protecting group for one of the secondary amines, allowing for selective reactions at the other nitrogen atom. This controlled reactivity is fundamental to its utility as a building block in multi-step syntheses.
A closely related and more frequently cited analog is the tert-butyl (Boc) protected version, cis-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS No. 180975-51-3).[2] The choice between an ethyl or tert-butyl carbamate protecting group often depends on the specific reaction conditions and the desired deprotection strategy in subsequent synthetic steps.
A summary of the key physicochemical properties of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and its tert-butyl analog is presented below.
| Property | Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | cis-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate |
| CAS Number | 132414-79-0[1] | 180975-51-3[2] |
| Molecular Formula | C9H16N2O2[1] | C11H20N2O2[2] |
| Molecular Weight | 184.23 g/mol | 212.29 g/mol [3] |
| Appearance | Not specified | Solid[3] |
| Boiling Point | Not specified | 295.4±13.0 °C (Predicted)[2] |
| Density | Not specified | 1.076 g/cm³[2] |
Synthesis of the Hexahydropyrrolo[3,4-b]pyrrole Core
The synthesis of the hexahydropyrrolo[3,4-b]pyrrole scaffold is a multi-step process that can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring followed by reduction and cyclization. The Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a foundational method for forming the pyrrole ring.[4]
Below is a generalized, representative workflow for the synthesis of a protected hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate intermediate.
Caption: Generalized synthetic workflow for Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate.
Step 1: Pyrrole Formation (Paal-Knorr Type Reaction)
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To a solution of a suitable 1,4-dicarbonyl precursor in an appropriate solvent (e.g., acetic acid), add an equimolar amount of a primary amine.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrrole derivative.
Step 2: Reduction and Cyclization
-
Dissolve the crude pyrrole derivative in a suitable solvent (e.g., methanol or ethanol).
-
Add a hydrogenation catalyst (e.g., Palladium on carbon).
-
Subject the mixture to a hydrogen atmosphere (at a suitable pressure) and stir until the reaction is complete (monitored by TLC or gas chromatography).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude hexahydropyrrolo[3,4-b]pyrrole core.
Step 3: N-Protection
-
Dissolve the crude bicyclic amine in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of ethyl chloroformate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the final product.
Applications in Drug Discovery
The hexahydropyrrolo[3,4-b]pyrrole scaffold is a key component in a variety of biologically active compounds, particularly those targeting protein kinases and CNS receptors.[6] Its rigid structure allows it to mimic peptide motifs and fit into specific binding pockets with high affinity.
Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The pyrrole and fused pyrrole ring systems are prevalent in many approved and investigational kinase inhibitors.[8] The hexahydropyrrolo[3,4-b]pyrrole core can serve as a central scaffold to which various pharmacophoric groups are attached to target the ATP-binding site of kinases such as EGFR and VEGFR.[9][10]
The development of drugs that act on the CNS requires molecules that can cross the blood-brain barrier. The physicochemical properties of the hexahydropyrrolo[3,4-b]pyrrole scaffold, including its three-dimensional shape and the potential for hydrogen bonding, can be tuned to enhance brain penetration.[11] This makes it a valuable building block for the synthesis of agents targeting neurological disorders.[12]
Caption: Role of the protected scaffold in the drug discovery workflow.
Characterization and Analytical Methods
The structural elucidation and purity assessment of Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, providing information about the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl group of the ethyl carbamate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.
While specific spectral data for the title ethyl ester is not available in the searched literature, data for related pyrrole carboxylates can be found in various chemical databases and publications, which can serve as a reference for expected chemical shifts and fragmentation patterns.[13]
Safety and Handling
Standard laboratory safety precautions should be taken when handling this and related compounds. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.[16]
Conclusion
Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a valuable and versatile building block in medicinal chemistry. Its rigid, bicyclic core structure provides a solid foundation for the design of potent and selective therapeutic agents. While detailed experimental data for this specific ethyl ester is sparse in the public domain, the extensive research on the broader class of hexahydropyrrolo[3,4-b]pyrrole derivatives underscores the importance of this scaffold. The continued exploration of this chemical space is likely to yield novel drug candidates for a range of diseases, from cancer to neurological disorders. Researchers and drug development professionals can leverage the fundamental principles outlined in this guide to effectively incorporate this privileged scaffold into their discovery programs.
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